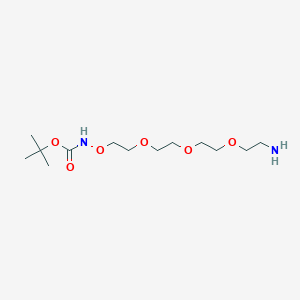

t-Boc-Aminooxy-PEG3-amine

Descripción general

Descripción

t-Boc-Aminooxy-PEG3-amine: is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (t-Boc) protected aminooxy group and an amino group. The hydrophilic PEG spacer increases solubility in aqueous media. This compound is commonly used in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates due to its ability to form stable oxime linkages with aldehydes and ketones .

Aplicaciones Científicas De Investigación

t-Boc-Aminooxy-PEG3-amine has a wide range of applications in scientific research:

Mecanismo De Acción

Target of Action

t-Boc-Aminooxy-PEG3-amine is a Boc-protected aminooxy molecule. The primary targets of this compound are carboxylic acids, activated NHS esters, and carbonyls (ketone, aldehyde) etc .

Mode of Action

The amine (NH2) group in this compound is reactive with its targets. The Boc-aminooxy can be deprotected under mild acidic conditions and then reacts with an aldehyde to form a linkage .

Biochemical Pathways

The biochemical pathways affected by this compound involve the formation of a stable oxime linkage with an aldehyde or ketone group . This reaction is facilitated by the deprotection of the Boc-aminooxy under mild acidic conditions .

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its hydrophilic PEG spacer, which increases solubility in aqueous media . This property can improve the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, thereby enhancing its bioavailability .

Result of Action

The result of this compound’s action is the formation of a stable oxime linkage with an aldehyde or ketone group . This reaction can be used in the design of drug delivery systems, potentially improving drug solubility, stability, and pharmacokinetics .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc-aminooxy can be deprotected under mild acidic conditions, which allows it to react with an aldehyde to form a linkage . Therefore, the pH of the environment can influence the efficacy and stability of this compound.

Análisis Bioquímico

Biochemical Properties

t-Boc-Aminooxy-PEG3-amine plays a crucial role in biochemical reactions due to its reactive aminooxy and amino groups. The aminooxy group can be deprotected under mild acidic conditions, allowing it to react with aldehyde or ketone groups to form stable oxime linkages . This property makes this compound an essential reagent for conjugation with proteins, enzymes, and other biomolecules. The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls, further expanding its utility in biochemical research .

Cellular Effects

This compound influences various cellular processes by facilitating the conjugation of biomolecules. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the targeted delivery of therapeutic agents or the modification of cellular components . The hydrophilic PEG spacer enhances solubility and reduces non-specific interactions, ensuring efficient cellular uptake and distribution .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of stable oxime linkages with aldehyde or ketone groups on biomolecules . This interaction is facilitated by the deprotection of the Boc group under mild acidic conditions. The amino group of this compound can also react with carboxylic acids and activated NHS esters, enabling the formation of amide bonds . These binding interactions allow for the precise modification and conjugation of proteins, enzymes, and other biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is stable under recommended storage conditions (-20°C) and can be deprotected under mild acidic conditions to form reactive aminooxy groups . Long-term studies have shown that this compound maintains its reactivity and efficacy in both in vitro and in vivo experiments, making it a reliable reagent for biochemical research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively facilitates the conjugation of biomolecules without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of optimizing dosage for specific applications . Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies to ensure safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound’s aminooxy group can form stable oxime linkages with aldehyde or ketone groups, influencing metabolic flux and metabolite levels . Additionally, the amino group can react with carboxylic acids and activated NHS esters, further integrating this compound into metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer enhances solubility and facilitates efficient cellular uptake . Once inside the cell, this compound can localize to specific compartments or organelles, depending on its conjugation with targeting signals or post-translational modifications .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for the precise modification and conjugation of biomolecules, ensuring the desired biochemical effects are achieved .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Aminooxy-PEG3-amine typically involves the following steps:

Protection of the Aminooxy Group: The aminooxy group is protected with a tert-butoxycarbonyl (t-Boc) group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy group is then conjugated to a PEG3 spacer through a series of ethylene glycol units.

Introduction of the Amine Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product .

Análisis De Reacciones Químicas

Types of Reactions:

Deprotection: The t-Boc group can be removed under mild acidic conditions to expose the aminooxy group.

Oxime Formation: The deprotected aminooxy group reacts with aldehydes or ketones to form stable oxime linkages.

Amide Bond Formation: The amino group can react with carboxylic acids or activated esters to form amide bonds.

Common Reagents and Conditions:

Deprotection: Mild acids such as trifluoroacetic acid (TFA) are commonly used.

Oxime Formation: Aldehydes or ketones in the presence of a suitable catalyst.

Amide Bond Formation: Carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) in the presence of coupling agents like EDC or DCC.

Major Products:

Comparación Con Compuestos Similares

t-Boc-N-Amido-PEG3-amine: Similar structure but with an amido group instead of an aminooxy group.

t-Boc-N-amido-PEG2-CH2CO2H: Contains a carboxyl group at one end and a t-Boc protected amine at the other end.

Uniqueness: t-Boc-Aminooxy-PEG3-amine is unique due to its aminooxy group, which allows for the formation of stable oxime linkages. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates .

Propiedades

IUPAC Name |

tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N2O6/c1-13(2,3)21-12(16)15-20-11-10-19-9-8-18-7-6-17-5-4-14/h4-11,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOCYAYFAWDILA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801170614 | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235514-18-7 | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235514-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 14-amino-3,6,9,12-tetraoxa-2-azatetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801170614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

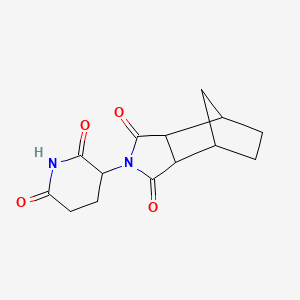

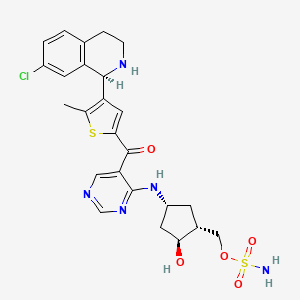

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(3-bromobenzenesulfonyl)-N-[1-(thiophen-2-yl)ethyl]piperazine-1-carboxamide](/img/structure/B611107.png)

![1-[(1-methylimidazol-2-yl)methyl]-N-[(2-morpholin-4-ylpyridin-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B611108.png)